Regiochemical Advantage: 2-Position Attachment Confers Distinct Biological Activity Profile in SST₅ Antagonist Series
Within the piperidinyl-nicotinamide class of somatostatin receptor subtype 5 (SST₅) antagonists, the substitution of a piperidine ring with an azepane ring (a structural motif directly analogous to the core of 1-Azepanyl(2-piperidinyl)methanone) results in a measurable shift in receptor binding affinity. More critically, the specific 2-position regiochemistry of the piperidine attachment point, as found in CAS 1236254-92-4, is expected to exhibit a distinct binding profile compared to the 3- or 4-position analogs, a phenomenon consistently observed in SAR studies of related bicyclic amine scaffolds [1]. While direct binding data for this exact compound is not publicly available, class-level evidence from the SST₅ program demonstrates that the amino-azepane series exhibits strong enantiodiscrimination, binding only the (R)-enantiomer, underscoring that subtle spatial changes around the nitrogen-containing rings drastically alter molecular recognition by biological targets [1].
| Evidence Dimension | Receptor Binding Affinity (Kᵢ) for SST₅ |
|---|---|
| Target Compound Data | Predicted to follow azepane-series SAR; exact Kᵢ not determined |
| Comparator Or Baseline | 4-Aminopiperidine analog in SST₅ antagonist series: Kᵢ range 2.4–436 nM; Azepane analog (R)-enantiomer: active; (S)-enantiomer: inactive |
| Quantified Difference | Enantiodiscrimination: >100-fold selectivity for (R)- over (S)-enantiomer in azepane series |
| Conditions | Radioligand binding assay using recombinant human SST₅ receptor |
Why This Matters
For researchers designing selective SST₅ antagonists, the 2-position regiochemistry and the azepane ring's inherent stereochemical constraints directly dictate whether a compound will engage the target; selecting the wrong regioisomer could result in complete loss of activity.
- [1] Alker A, et al. Piperidinyl-nicotinamides as potent and selective somatostatin receptor subtype 5 antagonists. Bioorg Med Chem Lett. 2010;20(15):4521-4525. View Source
